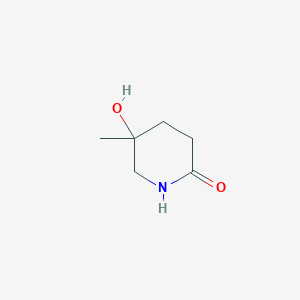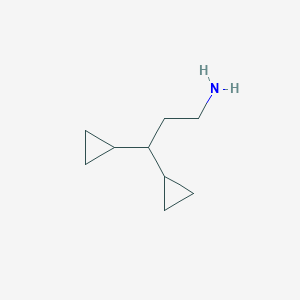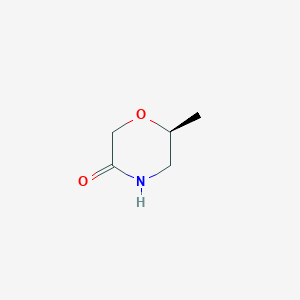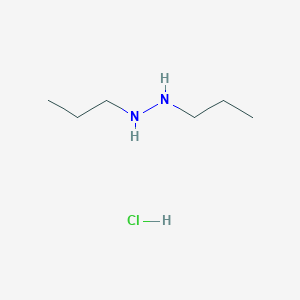
5-Hydroxy-5-methylpiperidin-2-one
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
5-Hydroxypiperidin-2-one serves as a versatile building block in the synthesis of potentially biologically active compounds. An enantioselective biocatalytic approach has been developed for its synthesis, leading to the formation of 5-hydroxypiperidinone-derived N,N-acetals and N-alkylated 5-hydroxypiperidinone. This demonstrates its utility in the preparation of a variety of bioactive molecules (Vink et al., 2003).
Antihistamine Properties
5-Hydroxy-1-methylpiperidin-2-one, derived from Tragia involucrata L. leaves, has shown promise as a natural antihistamine. It exhibits muscle relaxant, bronchorelaxant, and anti-allergic effects in histamine-induced guinea pigs, suggesting its potential application in treating asthma and allergic reactions (Yadav et al., 2015).
Pharmaceutical Synthesis
The molecule serves as a starting material for synthesizing various pharmaceutical compounds, such as 5-hydroxy-4-methylpipecolic acid, which can be derived from S-glutamic acid. This illustrates its role in the synthesis of complex pharmaceuticals (Herdeis & Heller, 1997).
Drug-Protein Interaction Studies
5-Hydroxy-1-methylpiperidin-2-one is studied for its interaction with human serum albumin, a major blood plasma protein. Understanding this interaction is vital in determining the bioavailability and pharmacokinetics of drugs containing this compound (Yadav et al., 2018).
Enantioselective Synthesis
The compound is used in enantioselective synthesis processes, such as the synthesis of 3-hydroxypiperidin-2-ones, indicating its importance in producing specific enantiomers of pharmaceuticals (Gibbs et al., 1999).
Preparation of C-terminal Thioester Peptides
It plays a role in the synthesis of C-terminal Hmp peptides, serving as a precursor for thioester peptides in biochemistry and drug development (Liu & Mayer, 2013).
Molecular Docking and Antitumor Activity
The compound has been investigated in molecular docking studies and shown potential in antitumor activities, highlighting its relevance in cancer research and therapy (Zhou et al., 2021).
Safety and Hazards
The safety information for 5-Hydroxy-5-methylpiperidin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It has been shown to exhibit significant activity against free radicals and the lung cancer cell line a549 .
Mode of Action
It has been shown to exhibit antioxidant properties, suggesting that it may act by neutralizing harmful free radicals . In addition, it has been found to exhibit cytotoxic effects on the A549 lung cancer cell line, indicating that it may interact with cellular targets to inhibit cancer cell growth .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress . Its cytotoxic effects on the A549 lung cancer cell line suggest that it may also affect pathways related to cell growth and proliferation .
Pharmacokinetics
It has been suggested that a higher drug affinity towards carrier protein bovine serum albumin (bsa) would enhance a higher drug bioavailability which in turn leads to a higher therapeutic efficacy .
Result of Action
5-HMP has been shown to inhibit free radicals with an IC50 value of 49.55 ± 0.75 μg/ml, which is comparable with the IC50 values afforded by L-ascorbic acid . It also exhibits a dose-dependent cytotoxicity on A549 cells with an IC50 value of 30.00 ± 0.55 μg/ml . Furthermore, 5-HMP has been found to induce a cell cycle arrest in A549 at S and G2/M phase .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-5-methylpiperidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key interactions is with bovine serum albumin (BSA), where this compound exhibits a high binding affinity. This interaction enhances the bioavailability of the compound, leading to higher therapeutic efficacy . Additionally, this compound has demonstrated significant antioxidant properties, effectively scavenging free radicals with an IC50 value of 49.55 ± 0.75 μg/ml .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In lung cancer cell lines (A549), the compound exhibits dose-dependent cytotoxicity with an IC50 value of 30.00 ± 0.55 μg/ml . It induces cell cycle arrest at the S and G2/M phases, thereby inhibiting cell proliferation . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to bovine serum albumin with a binding constant of K = 2.8 ± 1.4 × 10^4 M−1 and a corresponding binding free energy (ΔG) of −6.06 K.cal/mole . This binding interaction leads to fluorescence quenching of BSA, indicating a strong affinity between the compound and the protein . Additionally, this compound exhibits enzyme inhibition and activation properties, further influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antioxidant and cytotoxic properties over extended periods . Degradation may occur under specific conditions, potentially affecting its long-term efficacy . In both in vitro and in vivo studies, this compound has shown consistent effects on cellular function, with no significant loss of activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and cytotoxicity against cancer cells . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in antioxidant pathways, scavenging free radicals and reducing oxidative stress . Additionally, it influences metabolic flux and metabolite levels, contributing to its overall biochemical activity . The interactions with specific enzymes and cofactors further enhance its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high binding affinity to bovine serum albumin facilitates its transport and distribution, ensuring effective localization and accumulation in target tissues . This distribution pattern is crucial for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with cellular components, contributing to its overall biochemical and pharmacological effects .
Properties
IUPAC Name |
5-hydroxy-5-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNQMRSYAJTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300639 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501435-45-6 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501435-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)









